(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
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Overview
Description
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a morpholine ring, and a benzylidene group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with benzylideneacetone to form the benzofuran core. This intermediate is then reacted with morpholine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it a valuable component in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The benzofuran core and morpholine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the conformation and activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromoethylamine hydrobromide
- 2-chloroethylamine hydrochloride
- 3-bromopropylamine hydrobromide
Uniqueness
Compared to similar compounds, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate stands out due to its unique combination of a benzofuran core and a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-19-16-7-6-15(25-20(23)21-8-10-24-11-9-21)13-17(16)26-18(19)12-14-4-2-1-3-5-14/h1-7,12-13H,8-11H2/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNLACDWZIVPCE-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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